Ac-Leu-Asn-(Phe-HEA-Pro)-Ile-Val-OMe

Description

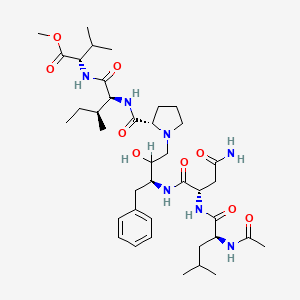

Structure and Function Ac-Leu-Asn-(Phe-HEA-Pro)-Ile-Val-OMe is a synthetic peptide analogue with a molecular weight of 773.97 g/mol. Its sequence includes a unique Phe-HEA-Pro substitution, where HEA (hydroxyethylamine) acts as a non-cleavable transition-state isostere. This modification enhances its ability to competitively inhibit HIV-1 protease (HIV-1 retropepsin), a critical enzyme for viral maturation. The compound exhibits a binding affinity (Ki) of 21 nM against HIV-1 protease, as reported in enzymatic assays . The ester-terminated C-terminal methyl ester (OMe) distinguishes it from related amide derivatives, which show significantly higher potency (Ki = 3 nM) due to improved hydrogen-bonding interactions with the protease active site .

Properties

CAS No. |

137328-44-0 |

|---|---|

Molecular Formula |

C39H63N7O9 |

Molecular Weight |

774.0 g/mol |

IUPAC Name |

methyl (2S)-2-[[(2S,3S)-2-[[(2S)-1-[(3S)-3-[[(2S)-2-[[(2S)-2-acetamido-4-methylpentanoyl]amino]-4-amino-4-oxobutanoyl]amino]-2-hydroxy-4-phenylbutyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoate |

InChI |

InChI=1S/C39H63N7O9/c1-9-24(6)34(38(53)44-33(23(4)5)39(54)55-8)45-37(52)30-16-13-17-46(30)21-31(48)27(19-26-14-11-10-12-15-26)42-36(51)29(20-32(40)49)43-35(50)28(18-22(2)3)41-25(7)47/h10-12,14-15,22-24,27-31,33-34,48H,9,13,16-21H2,1-8H3,(H2,40,49)(H,41,47)(H,42,51)(H,43,50)(H,44,53)(H,45,52)/t24-,27-,28-,29-,30-,31?,33-,34-/m0/s1 |

InChI Key |

XXYFRPDUPYAGTR-ZZMNPQIZSA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)OC)NC(=O)[C@@H]1CCCN1CC([C@H](CC2=CC=CC=C2)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)C)O |

Canonical SMILES |

CCC(C)C(C(=O)NC(C(C)C)C(=O)OC)NC(=O)C1CCCN1CC(C(CC2=CC=CC=C2)NC(=O)C(CC(=O)N)NC(=O)C(CC(C)C)NC(=O)C)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ac-Leu-Asn-(Phe-HEA-Pro)-Ile-Val-OMe involves multiple steps, each requiring precise conditions to ensure the correct formation of peptide bonds and the incorporation of the unique modification. The general synthetic route includes:

Solid-Phase Peptide Synthesis (SPPS): This method is commonly used for the synthesis of peptides. The process begins with the attachment of the first amino acid to a solid resin, followed by the sequential addition of protected amino acids.

Deprotection and Coupling: Each amino acid is protected by a specific group to prevent unwanted reactions. After the addition of each amino acid, the protecting group is removed, and the next amino acid is coupled using reagents like N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt).

Incorporation of the Unique Modification: The phenylalanine residue is modified with a hydroxyethylamine (HEA) group. This step requires specific reagents and conditions to ensure the correct attachment of the HEA group.

Cleavage from the Resin and Purification: After the complete assembly of the peptide, it is cleaved from the resin using a cleavage cocktail, typically containing trifluoroacetic acid (TFA). The crude peptide is then purified using high-performance liquid chromatography (HPLC).

Industrial Production Methods

Industrial production of This compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers and large-scale purification systems are employed to produce the compound in bulk quantities. Quality control measures, such as mass spectrometry and analytical HPLC, are essential to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

Ac-Leu-Asn-(Phe-HEA-Pro)-Ile-Val-OMe: can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of disulfide bonds if cysteine residues are present.

Reduction: Reduction reactions can break disulfide bonds, if present, and reduce other functional groups within the peptide.

Substitution: The peptide can undergo substitution reactions, particularly at the amino acid side chains, to introduce new functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H₂O₂) or iodine (I₂) in mild conditions.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) under reducing conditions.

Substitution: Various reagents depending on the desired modification, such as alkylating agents or acylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of disulfide-linked peptides, while reduction can yield free thiol groups.

Scientific Research Applications

Ac-Leu-Asn-(Phe-HEA-Pro)-Ile-Val-OMe: has several applications in scientific research:

Medicinal Chemistry: The compound can be used as a model peptide to study enzyme interactions, particularly proteases and peptidases.

Biochemical Research: It serves as a substrate for investigating peptide modifications and interactions with other biomolecules.

Drug Development: The unique modification of the peptide makes it a candidate for developing novel therapeutic agents, particularly in targeting specific enzymes or receptors.

Industrial Applications: The peptide can be used in the development of biochemical assays and diagnostic tools.

Mechanism of Action

The mechanism of action of Ac-Leu-Asn-(Phe-HEA-Pro)-Ile-Val-OMe involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyethylamine (HEA) group plays a crucial role in these interactions, potentially inhibiting or modulating the activity of target enzymes. The peptide’s structure allows it to fit into the active site of enzymes, leading to competitive inhibition or other regulatory effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Comparative Analysis of Ac-Leu-Asn-(Phe-HEA-Pro)-Ile-Val-OMe and Analogues

Key Comparisons

C-Terminal Modification: OMe vs. NH2

The methyl ester derivative (OMe) exhibits a Ki of 21 nM, while the amide variant (NH2) shows a 7-fold higher potency (Ki = 3 nM). The amide group likely forms stronger hydrogen bonds with catalytic aspartate residues (Asp25/25') in the protease active site, enhancing binding stability .

Core Substitution: Phe-HEA-Pro vs. Standard Residues The Phe-HEA-Pro motif mimics the natural substrate’s transition state, enabling competitive inhibition.

Research Findings

- Amide Derivatives : The superior Ki of the amide variant highlights the importance of C-terminal polarity in inhibitor design.

- HEA Isosteres: Structural studies confirm that HEA stabilizes the tetrahedral intermediate during protease-substrate interaction, a feature absent in non-HEA analogues .

- Sequence Variability : Substitutions in the N-terminal region (e.g., Ser-Leu-Asn in vs. Leu-Asn in the target compound) disrupt backbone alignment with the protease’s substrate cleft, reducing efficacy.

Notes on Structural and Functional Insights

C-Terminal Chemistry : The ester-to-amide transition enhances potency but may reduce metabolic stability in vivo due to increased susceptibility to esterases.

HEA vs. Other Isosteres : Compared to hydroxyethylene or reduced amide isosteres, HEA provides a balance between synthetic accessibility and enzymatic inhibition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.